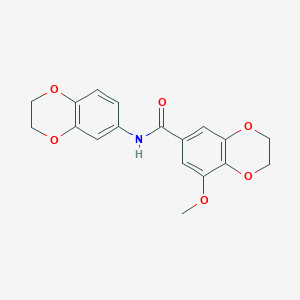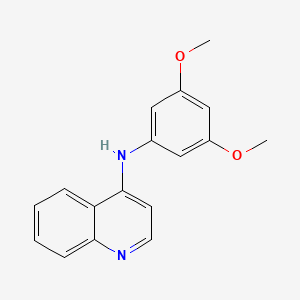![molecular formula C18H14FN5 B14944107 1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex heterocycles .
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential enzymatic processes . The compound’s structure allows it to bind to active sites on enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives and fluorinated pyridines These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties
Propriétés
Formule moléculaire |
C18H14FN5 |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3,6-dimethyl-4-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H14FN5/c1-11-16-17(13-7-9-20-10-8-13)21-12(2)22-18(16)24(23-11)15-5-3-14(19)4-6-15/h3-10H,1-2H3 |
Clé InChI |
MTRYZKBOQLJJFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=NC(=NC(=C12)C3=CC=NC=C3)C)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944053.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944063.png)


![3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)

